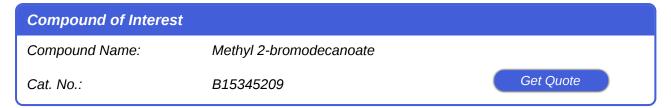


Methyl 2-Bromodecanoate: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromodecanoate is an alpha-bromo ester compound of significant interest in organic synthesis. Its bifunctional nature, possessing both an ester and a reactive bromine atom at the alpha position, makes it a versatile building block for the introduction of carbon chains and the formation of more complex molecules. This technical guide provides a detailed overview of the chemical and physical properties of **methyl 2-bromodecanoate**, experimental protocols for its synthesis and purification, and its expected spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

The fundamental properties of **methyl 2-bromodecanoate** are summarized in the table below. While some experimental values are available, others are estimated based on data from similar compounds.



Property	Value	Source
Molecular Formula	C11H21BrO2	
Molecular Weight	265.19 g/mol	_
CAS Number	617-60-7	[1]
Boiling Point	114 °C at 0.15 Torr	[1]
Density (estimate)	1.25 g/cm ³	[1]
Refractive Index (estimate)	1.457	[1]
Solubility	Sparingly soluble in water; Soluble in organic solvents (e.g., alcohols, ethers, benzene)	[2][3][4][5]

Synthesis of Methyl 2-Bromodecanoate

The synthesis of **methyl 2-bromodecanoate** is typically achieved through a two-step process:

- Alpha-bromination of Decanoic Acid: The Hell-Volhard-Zelinsky reaction is employed to selectively brominate the alpha-position of decanoic acid.[6][7][8][9][10] This reaction is initiated by converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. The enol subsequently reacts with bromine to yield the α-bromo acyl bromide.[9][10]
- Esterification: The resulting 2-bromodecanoyl bromide is then esterified with methanol to produce **methyl 2-bromodecanoate**. Quenching the reaction with an alcohol instead of water directly yields the α-bromo ester.[10]

Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction and Esterification

Materials:

- Decanoic acid
- Phosphorus tribromide (PBr₃) or red phosphorus and bromine (Br₂)



- Methanol (anhydrous)
- Thionyl chloride (SOCl₂) (optional, for acyl chloride formation)
- Inert solvent (e.g., dichloromethane, carbon tetrachloride)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Acid Bromide Formation: In a round-bottom flask equipped with a reflux condenser and a
 dropping funnel, place decanoic acid and a catalytic amount of red phosphorus. From the
 dropping funnel, add bromine dropwise with stirring. Alternatively, treat the decanoic acid
 with phosphorus tribromide. The reaction is typically heated to initiate the formation of the
 acyl bromide.
- Alpha-Bromination: After the initial reaction, the mixture is heated to reflux to promote alphabromination. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Esterification: After cooling the reaction mixture, anhydrous methanol is carefully added. The mixture is then refluxed to facilitate the esterification of the 2-bromodecanoyl bromide to form **methyl 2-bromodecanoate**.
- Work-up: The reaction mixture is cooled to room temperature and then poured into ice-water.
 The product is extracted with an organic solvent like diethyl ether or dichloromethane. The
 organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to
 neutralize any acidic byproducts), and brine.
- Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude methyl 2-bromodecanoate is then purified by vacuum distillation to obtain the final product.[11]



Reactivity

The reactivity of **methyl 2-bromodecanoate** is primarily dictated by the presence of the bromine atom at the alpha-position to the carbonyl group. This bromine atom is a good leaving group and is susceptible to nucleophilic substitution reactions (S_n2). The electrophilicity of the α -carbon is enhanced by the adjacent electron-withdrawing carbonyl group, making it readily attacked by a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups at the alpha-position, making it a valuable intermediate in organic synthesis.

Spectroscopic Data (Predicted)

While experimental spectra for **methyl 2-bromodecanoate** are not readily available, the expected spectroscopic characteristics can be predicted based on the analysis of similar α -bromo esters.

¹H NMR Spectroscopy

The proton NMR spectrum of **methyl 2-bromodecanoate** is expected to show the following signals:

- A singlet for the methyl ester protons (-OCH₃) at approximately 3.7-3.8 ppm.
- A triplet for the methine proton (-CH(Br)-) at the alpha-position, shifted downfield due to the
 deshielding effects of the adjacent bromine and carbonyl group, likely in the range of 4.2-4.5
 ppm.
- Multiplets for the methylene protons of the decanoate chain.
- A triplet for the terminal methyl protons of the decanoate chain, appearing furthest upfield.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display distinct signals for each carbon atom in the molecule:

 The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 165-175 ppm.[12]



- The carbon atom attached to the bromine (α-carbon) will be deshielded and is expected to resonate in the range of 40-60 ppm.
- The methyl ester carbon (-OCH₃) signal is anticipated around 52 ppm.
- The remaining carbons of the decanoate chain will appear in the typical aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **methyl 2-bromodecanoate** will be characterized by the following key absorption bands:

- A strong absorption band corresponding to the C=O stretching of the ester group, typically in the region of 1735-1750 cm⁻¹.
- C-H stretching vibrations of the alkyl chain in the range of 2850-3000 cm⁻¹.
- C-O stretching of the ester group in the region of 1100-1300 cm⁻¹.
- A C-Br stretching vibration, which is typically found in the fingerprint region and may be weak.

Mass Spectrometry

The mass spectrum of **methyl 2-bromodecanoate** will exhibit a characteristic isotopic pattern for bromine-containing compounds, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns would involve the loss of the bromine atom, the methoxy group, and cleavage of the alkyl chain.

Safety and Handling

Methyl 2-bromodecanoate, like other α -bromo esters, should be handled with care in a well-ventilated fume hood.[13][14] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[13][14] It is expected to be irritating to the eyes, skin, and respiratory system. In case of contact, the affected area should be flushed with



copious amounts of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for this or similar compounds.[13][14]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of **methyl 2-bromodecanoate**.



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